N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide
Description
N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a pyrazole ring
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-6-12(18-17-10)8-14(20)16-9-11-4-5-15-13(7-11)19(2)3/h4-7H,8-9H2,1-3H3,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSPBGPLSBBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)NCC2=CC(=NC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 4-chloropyridine, undergoes nucleophilic substitution with dimethylamine to form 4-(dimethylamino)pyridine.
Formation of the Pyrazole Intermediate: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate diketone.
Coupling Reaction: The two intermediates are then coupled using a suitable linker, such as a bromoacetamide, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the pyridine and pyrazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: A related compound with similar catalytic properties.
5-methyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the pyridine moiety.
N,N-dimethyl-4-aminopyridine: Another compound with a dimethylamino group on the pyridine ring.
Uniqueness
N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide is unique due to the combination of the pyridine and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
